molecular formula C8H6F3N3 B6233307 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2411248-07-0

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6233307
CAS No.: 2411248-07-0
M. Wt: 201.1
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethyl-substituted derivatives, which can exhibit enhanced biological activity .

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole
  • 5-(trifluoromethyl)-2H-pyridazine
  • 4-(trifluoromethyl)pyridine

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of the trifluoromethyl group and the fused pyrazole-pyridine ring system. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules and functional materials .

Properties

CAS No.

2411248-07-0

Molecular Formula

C8H6F3N3

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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